Magnesium 2-ethylbutanoate

Description

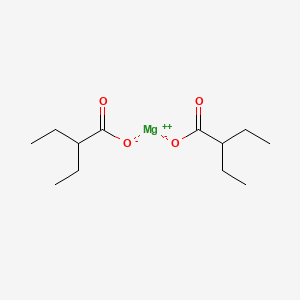

Magnesium 2-ethylbutanoate (CAS: 79992-76-0) is a magnesium salt of 2-ethylbutanoic acid, with the molecular formula C₁₂H₂₂MgO₄ and a molecular weight of 254.61 g/mol . It exists as a white-yellow crystalline powder with a purity of ≥95% and is characterized by the SMILES notation CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] . The compound is synthesized via the neutralization of 2-ethylbutanoic acid with magnesium hydroxide or carbonate, forming a coordination complex with two carboxylate anions bound to a central Mg²⁺ ion .

Its primary applications include use as a catalyst precursor in organic synthesis, a stabilizer in polymer industries, and a reagent in biochemical studies .

Properties

Molecular Formula |

C12H22MgO4 |

|---|---|

Molecular Weight |

254.61 g/mol |

IUPAC Name |

magnesium;2-ethylbutanoate |

InChI |

InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

JOADGALWHMAAKM-UHFFFAOYSA-L |

Canonical SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyric Acid Magnesium Salt can be synthesized through the reaction of 2-Ethylbutyric Acid with a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the magnesium compound to form the magnesium salt and water. The general reaction is as follows: [ \text{2-Ethylbutyric Acid} + \text{Magnesium Oxide} \rightarrow \text{2-Ethylbutyric Acid Magnesium Salt} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of 2-Ethylbutyric Acid Magnesium Salt involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyric Acid Magnesium Salt undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form the corresponding magnesium salt and water.

Substitution: Can participate in substitution reactions where the magnesium ion is replaced by another cation.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Bases: Sodium hydroxide and potassium hydroxide can be used to precipitate magnesium hydroxide from the salt.

Major Products Formed:

Scientific Research Applications

2-Ethylbutyric Acid Magnesium Salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in relation to magnesium’s role in biological systems.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylbutyric Acid Magnesium Salt involves the release of magnesium ions, which play a crucial role in numerous biochemical processes. Magnesium ions act as cofactors for various enzymes, influencing metabolic pathways and cellular functions. The compound’s effects are mediated through its interaction with molecular targets such as ATPases, kinases, and other magnesium-dependent enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Comparison with Parent Acid: 2-Ethylbutanoic Acid

- Chemical Structure: 2-Ethylbutanoic acid (C₆H₁₂O₂) is the parent carboxylic acid, lacking the magnesium counterion.

- Physical Properties: Unlike the solid magnesium salt, 2-ethylbutanoic acid is a liquid at room temperature with a molecular weight of 116.16 g/mol. It is more volatile and less thermally stable .

- Applications : Primarily used as a flavoring agent and intermediate in ester synthesis. Its magnesium salt, however, exhibits enhanced solubility in polar solvents and utility in coordination chemistry .

Comparison with Ester Derivatives

Ethyl 2-Ethylbutanoate

- Structure : An ester derivative (C₈H₁₆O₂) with a molecular weight of 144.21 g/mol .

- Properties: Volatile liquid with a fruity aroma, contrasting sharply with the non-volatile, ionic nature of magnesium 2-ethylbutanoate.

- Applications : Used in fragrances and food flavorings, whereas the magnesium salt serves industrial and catalytic roles .

Ethyl 2-Acetyl-3-Methylbutanoate

Comparison with Other Magnesium Compounds

Magnesium Oxide (MgO)

- Properties: High thermal stability (melting point: 2,852°C) and refractory applications, unlike the organic, thermally decomposable magnesium 2-ethylbutanoate .

- Reactivity: MgO is basic and reacts with acids, whereas magnesium 2-ethylbutanoate participates in ligand-exchange reactions .

Magnesium Amino Acid Salts

- Example: Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a water-soluble solid used in drug synthesis .

- Contrast: The amino group introduces biological activity, absent in magnesium 2-ethylbutanoate, which is more suited for non-biological applications .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Solubility and Reactivity

Research Findings and Industrial Relevance

- Catalytic Performance: Magnesium 2-ethylbutanoate demonstrates superior activity in cross-coupling reactions compared to simpler magnesium carboxylates, attributed to its bulky alkyl side chain enhancing steric effects .

- Pharmaceutical Contrast: Unlike amino acid-derived magnesium salts (e.g., Methyl 2-aminobutanoate hydrochloride), magnesium 2-ethylbutanoate lacks bioactive moieties, limiting its direct medical use .

Q & A

Q. How can computational modeling predict magnesium 2-ethylbutanoate’s reactivity in novel reaction environments?

- Methodology : Develop molecular dynamics (MD) simulations to model solvent effects on salt dissociation. Use COSMO-RS to predict partition coefficients in biphasic systems. Validate with experimental kinetic data .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.